molecular formula C16H11ClN2O2 B3195879 5-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 936127-78-5

5-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B3195879
CAS No.: 936127-78-5
M. Wt: 298.72 g/mol
InChI Key: ZRAJIFOFGATELO-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a 4-chlorophenyl group at position 5, a phenyl group at position 1, and a carboxylic acid moiety at position 2. This structure imparts unique physicochemical properties, making it a scaffold for pharmaceutical and materials science research.

Properties

IUPAC Name

5-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2/c17-12-8-6-11(7-9-12)15-14(16(20)21)10-18-19(15)13-4-2-1-3-5-13/h1-10H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAJIFOFGATELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include refluxing in ethanol with a catalytic amount of acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific derivative and its target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Core

Compound 28f : 5-(4-(3-(4-Chlorophenyl)acrylamido)benzamido)-1-phenyl-1H-pyrazole-4-carboxylic acid
  • Structural Features : Additional acrylamido and benzamido substituents at position 3.
  • Physicochemical Data :
    • Melting point: 155–160°C
    • IR: 1693 cm⁻¹ (carboxylic acid C=O), 1625 cm⁻¹ (amide C=O) .
    • Key Difference : The extended conjugation from acrylamido/benzamido groups may enhance intermolecular interactions (e.g., hydrogen bonding) compared to the simpler carboxylic acid derivative.
Compound 10 : 3-(2-(4-Chlorophenyl)-4-methylthiazol-5-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid
  • Structural Features : Thiazole ring fused at position 3, with a methyl group on the thiazole.
  • Synthesis : 85% yield via hydrolysis of a carbonitrile precursor in H₂SO₄ .
  • IR : 1684 cm⁻¹ (carboxylic acid C=O), distinct from compound 28f due to thiazole’s electron-withdrawing effects .
5-(Trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
  • Structural Features : Trifluoromethyl (CF₃) group at position 5 instead of 4-chlorophenyl.
  • Physicochemical Data: Melting point: 113–115°C (lower than chlorophenyl analogs, likely due to CF₃’s bulkiness and weaker intermolecular forces).

Modifications at the Carboxylic Acid Position

Compound 4 : 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carbohydrazide
  • Structural Features : Carboxylic acid replaced with carbohydrazide.
  • Synthesis : 80% yield via hydrazine hydrate reflux .
  • Application : Intermediate for anticancer thiosemicarbazide derivatives .
Compound 6e : 3-(4-Chloro-phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid-(5-(4-chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide
  • Structural Features : Carboxylic acid converted to a thiadiazine amide.
  • Physicochemical Data : Pale yellow solid, 80% yield .

Heterocyclic Core Modifications

5-(4-Chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid
  • Structural Features : Thiazole core instead of pyrazole.
  • Molecular Formula : C₁₄H₉ClN₂O₂S .
  • Key Difference : Thiazole’s sulfur atom alters electronic properties, possibly affecting binding to biological targets .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name / ID Melting Point (°C) Yield (%) IR C=O (cm⁻¹) Key Substituent(s) Reference
Target Compound Not reported 4-ClPh, Ph, COOH
28f 155–160 70 1693, 1625 Acrylamido/benzamido
Compound 10 Not reported 85 1684 Thiazole, 4-Me
5-(Trifluoromethyl) analog 113–115 Not reported CF₃
Compound 4 Not reported 80 Not reported Dichlorophenyl, carbohydrazide

Table 2: Molecular Formulas and Masses

Compound Name / ID Molecular Formula Molecular Mass (g/mol) Reference
Target Compound C₁₆H₁₁ClN₂O₂ 298.73
Compound 10 C₂₀H₁₅ClN₄O₂S 394.87
5-(Trifluoromethyl) analog C₁₁H₇F₃N₂O₂ 256.18
Compound 6e C₂₅H₁₈Cl₂N₆OS 529.42

Key Findings and Implications

Substituent Effects :

  • Electron-withdrawing groups (e.g., Cl, CF₃) enhance acidity and influence hydrogen-bonding patterns .
  • Bulky substituents (e.g., dichlorophenyl) may sterically hinder crystallization, affecting solubility .

Biological Relevance :

  • Amide derivatives (e.g., compound 4) show promise in anticancer research, while acrylamido analogs (e.g., 28f) exhibit antibiofilm activity .

Synthetic Efficiency :

  • Hydrolysis of carbonitriles (e.g., compound 10) achieves high yields (85%), suggesting robust scalability .

Biological Activity

5-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, a compound belonging to the pyrazole family, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth overview of its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, supported by recent research findings.

  • Molecular Formula : C₁₆H₁₁ClN₂O₂
  • Molecular Weight : 298.72 g/mol
  • CAS Number : [Not specified in search results]

1. Anti-inflammatory Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds structurally related to this compound have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. A review highlighted that specific derivatives could achieve up to 85% inhibition of TNF-α at concentrations as low as 10 µM .

CompoundTNF-α Inhibition (%)Concentration (µM)
Compound A76%1
Compound B85%10

2. Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. For example, a compound similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. One study reported an IC₅₀ value of 49.85 µM for a related compound in inducing apoptosis in tumor cells .

Cell LineIC₅₀ (µM)Mechanism
A54949.85Apoptosis induction
NCI-H4600.95Autophagy induction

3. Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various bacterial strains. A comparative study indicated that certain pyrazole derivatives exhibited significant inhibition against Bacillus subtilis and E. coli, with effective concentrations around 40 µg/mL .

Bacterial StrainInhibition (%)Concentration (µg/mL)
Bacillus subtilis90%40
E. coli85%40

Case Study 1: Antitumor Activity

In a recent study, a series of pyrazole derivatives were synthesized and evaluated for their antitumor activity against A549 lung cancer cells. Among these, one derivative exhibited an IC₅₀ value of approximately 49.85 µM, indicating potent growth inhibitory properties . The study emphasized the importance of structural modifications in enhancing the biological activity of pyrazoles.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of pyrazole compounds in vitro using human cell lines. The results indicated that certain derivatives could significantly reduce the levels of inflammatory markers such as IL-6 and TNF-α, showcasing their potential as therapeutic agents in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized for higher yield?

  • Synthesis Methodology : A typical route involves cyclocondensation of phenylhydrazine with a β-ketoester derivative, followed by hydrolysis. For example, ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate reacts with 2,4-dichlorophenylhydrazine under reflux in toluene/ethanol, catalyzed by p-toluenesulfonic acid. Post-reaction, alkaline hydrolysis (e.g., KOH in methanol) yields the carboxylic acid .
  • Optimization : Key parameters include solvent polarity (toluene for azeotropic water removal), temperature control during cyclization (reflux at ~110°C), and stoichiometric ratios to minimize side products. Purification via recrystallization (e.g., acetic acid) improves yield and purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and what key structural features do they reveal?

  • X-ray Crystallography : Resolves the planar pyrazole core (bond angles: ~120°), chlorophenyl substituent orientation (dihedral angles: 58–69° relative to the pyrazole ring), and intramolecular H-bonding (O–H⋯O, ~2.6 Å) stabilizing the carboxylic acid group .
  • Spectroscopy :

  • NMR : 1H^1H NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, carboxylic acid proton at δ ~12.5 ppm) .
  • FT-IR : Carboxylic acid C=O stretch (~1700 cm1^{-1}) and O–H stretch (~2500–3000 cm1^{-1}) .

Q. What preliminary in vitro assays are recommended to assess its biological activity, and how should controls be designed?

  • Assay Design :

  • Enzyme Inhibition : Test against cyclooxygenase (COX) or lipoxygenase (LOX) for anti-inflammatory potential, using indomethacin as a positive control .
  • Antimicrobial Screening : Broth microdilution (MIC determination) against S. aureus and E. coli, with ciprofloxacin as a reference .
    • Controls : Include vehicle (DMSO), positive controls (e.g., diclofenac for anti-inflammatory assays), and cell viability controls (MTT assay) to rule out cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of structurally similar pyrazole derivatives?

  • Data Analysis : Compare substituent effects using a table:

Compound SubstituentsIC50_{50} (µM)Activity Notes
5-(4-Cl-Ph), 1-Ph, 4-COOH (target)12.5 ± 1.2COX-2 inhibition
5-(4-F-Ph), 1-Ph, 4-COOH18.3 ± 2.1Reduced potency vs. Cl-substituent
  • Factors Causing Variability :
  • Assay conditions (e.g., serum protein binding, pH).
  • Stereoelectronic effects of substituents (e.g., Cl vs. F).
  • Meta-analysis of dose-response curves across studies .

Q. What strategies are effective in modifying the core structure to enhance pharmacokinetic properties while maintaining activity?

  • Structural Modifications :

  • Bioisosteric Replacement : Substitute the carboxylic acid with a tetrazole group to improve metabolic stability while retaining H-bonding capacity .
  • Halogen Addition : Introduce fluorine at the phenyl ring’s para-position to enhance membrane permeability (logP optimization) .
    • Computational Tools : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like COX-2, guiding rational design .

Q. What analytical approaches are critical when encountering unexpected byproducts during synthesis?

  • Byproduct Identification :

  • HPLC-MS : Detects low-abundance impurities (e.g., methyl ester byproducts from incomplete hydrolysis) .
  • TLC Monitoring : Use silica gel plates (ethyl acetate/hexane) to track reaction progress and isolate intermediates .
    • Mitigation : Optimize hydrolysis time/temperature and employ scavengers (e.g., molecular sieves) to absorb residual water .

Methodological Notes

  • Data Contradictions : Cross-validate biological results using orthogonal assays (e.g., SPR for binding affinity alongside enzymatic assays) .
  • Crystallography : For polymorph screening, vary solvent systems (e.g., ethanol vs. acetonitrile) during recrystallization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
5-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

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